3-(2-金刚烷基)氮杂环丁烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

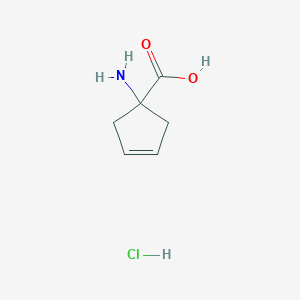

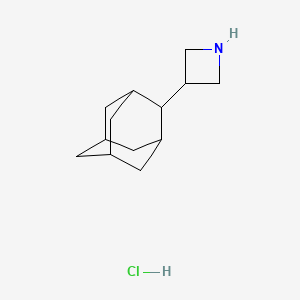

“3-(2-Adamantyl)azetidine;hydrochloride” is a compound that involves an azetidine ring and an adamantyl group . Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The adamantyl group is a polycyclic cage molecule with high symmetry and remarkable properties .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . They can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . The properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .科学研究应用

有机合成与药物化学

氮杂环丁烷在有机合成中起着至关重要的作用。尽管它们具有相当大的环张力,但它们比相关的氮丙啶更稳定。研究人员已经开发出用于合成氮杂环丁烷的创新方法,包括 [2+2] 环加成反应。 这些进展使高效制备 3-(2-金刚烷基)氮杂环丁烷盐酸盐成为可能,使其成为药物发现和开发中的一种多功能中间体 .

金属化的氮杂环丁烷

氮杂环丁烷的金属化开辟了令人兴奋的可能性。通过掺入金属原子(如锂或镁),科学家可以微调化合物的反应性和选择性。 金属化的氮杂环丁烷作为进一步功能化的宝贵前体,可以进入不同的化学空间 .

C(sp3)–H 官能化

直接官能化 C(sp3)–H 键是 有机化学中的一种强大策略。最近的突破使得能够选择性地官能化 3-(2-金刚烷基)氮杂环丁烷盐酸盐,从而可以获得结构复杂的分子。 这些转化增强了该化合物在合成路线和天然产物合成中的效用 .

碳亲核试剂反应

3-(2-金刚烷基)氮杂环丁烷盐酸盐与碳亲核试剂(如有机锂试剂)的容易开环使得能够构建复杂的碳-碳键。 这种反应性扩展了其在复杂分子合成中的范围,包括天然产物和药物 .

聚合物合成

氮杂环丁烷有助于聚合物科学。研究人员已经探索了它们在聚合物主链中的掺入,从而产生了具有定制性能的新型材料。 通过引入 3-(2-金刚烷基)氮杂环丁烷盐酸盐单元,科学家可以调节聚合物的性质,例如溶解度、机械强度和热稳定性 .

手性模板

手性在药物设计和不对称合成中起着至关重要的作用。氮杂环丁烷,包括我们感兴趣的化合物,用作手性模板。 它们独特的 3D 结构可以指导对映选择性产物的形成,使其成为合成药物中间体和天然产物中的宝贵工具 .

总之,3-(2-金刚烷基)氮杂环丁烷盐酸盐结合了环张力、稳定性和反应性,使其成为有机化学、药物发现和材料科学中的多功能参与者。 其应用不断扩展,受到创新研究和创造性思维的推动 . 如果你需要更多细节或有任何其他问题,请随时提问!

作用机制

Target of Action

Similar azetidine derivatives have been shown to interact with various targets in the central nervous system .

Mode of Action

Studies on similar azetidine derivatives suggest that they may exert their effects by interacting with various targets in the central nervous system, leading to changes in cellular processes .

Biochemical Pathways

For instance, these compounds have been shown to modulate the activities of enzymes such as inducible NOS, PTEN-induced putative kinase, and uncoupling protein 2 .

Result of Action

Similar azetidine derivatives have been shown to have neuroprotective effects, such as improving neurological deficits, reducing brain edema, and suppressing apoptosis . They have also been found to attenuate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators .

安全和危害

未来方向

Azetidines have many potential applications in the field of medicinal chemistry, including their use as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore these areas .

属性

IUPAC Name |

3-(2-adamantyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-8-2-10-4-9(1)5-11(3-8)13(10)12-6-14-7-12;/h8-14H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTPHDSSXKSDSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C4CNC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B2462517.png)

![7-Fluoro-3-[[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462525.png)

![6-[(Furan-2-carbonyl)amino]hexanoic acid](/img/structure/B2462534.png)